2-Amino-6,8-dibromoquinoline-3-carboxamide

Cross-coupling Regioselective functionalization Medicinal chemistry building blocks

2-Amino-6,8-dibromoquinoline-3-carboxamide (CAS 937601-68-8) is a brominated heterocyclic building block belonging to the 2-aminoquinoline-3-carboxamide class. It bears two bromine atoms at the 6- and 8-positions of the quinoline core.

Molecular Formula C10H7Br2N3O
Molecular Weight 344.994
CAS No. 937601-68-8
Cat. No. B2866553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,8-dibromoquinoline-3-carboxamide
CAS937601-68-8
Molecular FormulaC10H7Br2N3O
Molecular Weight344.994
Structural Identifiers
SMILESC1=C2C=C(C(=NC2=C(C=C1Br)Br)N)C(=O)N
InChIInChI=1S/C10H7Br2N3O/c11-5-1-4-2-6(10(14)16)9(13)15-8(4)7(12)3-5/h1-3H,(H2,13,15)(H2,14,16)
InChIKeyMMDYMXKTESCOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6,8-dibromoquinoline-3-carboxamide (CAS 937601-68-8): A Strategic 6,8-Dibrominated Quinoline-3-carboxamide Building Block


2-Amino-6,8-dibromoquinoline-3-carboxamide (CAS 937601-68-8) is a brominated heterocyclic building block belonging to the 2-aminoquinoline-3-carboxamide class. It bears two bromine atoms at the 6- and 8-positions of the quinoline core . With a molecular formula of C₁₀H₇Br₂N₃O and a molecular weight of 344.99 g·mol⁻¹, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . Its structural features enable participation in diverse cross-coupling reactions and further functionalization toward pharmacologically relevant scaffolds.

Why 2-Amino-6,8-dibromoquinoline-3-carboxamide Cannot Simply Be Replaced by Other 2-Aminoquinoline-3-carboxamides


The 6,8-dibromo substitution pattern is not merely an incremental structural variation; it fundamentally alters the compound's reactivity profile, physicochemical properties, and synthetic utility compared to non-brominated, mono-brominated, or differently halogenated analogs [1]. The two bromine atoms serve as orthogonal handles for sequential Pd-catalyzed cross-coupling reactions, enabling regioselective functionalization that is impossible with the parent 2-aminoquinoline-3-carboxamide scaffold [2]. Additionally, the electron-withdrawing and lipophilic contributions of the bromine atoms modify the compound's hydrogen-bonding capacity, logP, and metabolic stability relative to chloro or unsubstituted counterparts [3]. These differences have direct consequences for procurement decisions in drug discovery programs that rely on specific building blocks for structure-activity relationship (SAR) exploration.

Quantitative Differentiation of 2-Amino-6,8-dibromoquinoline-3-carboxamide from Its Closest Analogs


Dual Bromine Handles Enable Orthogonal Cross-Coupling vs. Unsubstituted 2-Aminoquinoline-3-carboxamide

2-Amino-6,8-dibromoquinoline-3-carboxamide possesses two aryl bromide sites at C-6 and C-8 that can undergo sequential Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig couplings, unlike the parent 2-aminoquinoline-3-carboxamide (CAS 31407-28-0), which lacks halogen handles entirely [1]. The 6,8-dibromo substitution pattern has been employed to prepare 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines via iterative Suzuki-Miyaura cross-coupling, demonstrating that the two bromine atoms exhibit distinct reactivity under controlled conditions [2]. This orthogonal reactivity is a direct consequence of the electronic asymmetry of the quinoline ring and cannot be replicated by mono-bromo or non-halogenated analogs.

Cross-coupling Regioselective functionalization Medicinal chemistry building blocks

Carboxamide vs. Carbonitrile: Hydrogen-Bonding Capacity Differentiates This Building Block from 2-Amino-6,8-dibromoquinoline-3-carbonitrile

The 3-carboxamide group provides 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), in contrast to the 3-carbonitrile analog (2-Amino-6,8-dibromoquinoline-3-carbonitrile, CAS 937601-73-5), which contributes 0 HBD and adds only a single HBA from the nitrile nitrogen . The carboxamide moiety increases the topological polar surface area (tPSA) and enhances water solubility compared to the carbonitrile, while also offering a metabolically stable amide bond that can participate in key interactions with biological targets such as kinase hinge regions [1]. These differences are critical when the building block is intended for library synthesis aimed at hydrogen-bond-dependent target engagement.

Hydrogen bonding Drug-likeness Target engagement

Bromine Substituents Increase Lipophilicity (logP) and Molecular Weight Relative to 6,8-Dichloro Analog

The presence of bromine atoms at C-6 and C-8 contributes substantially higher lipophilicity compared to a hypothetical 6,8-dichloro analog. Based on calculated partition coefficients, each bromine atom adds approximately +0.6–0.8 logP units relative to chlorine, and the molecular weight difference is approximately 73.9 g·mol⁻¹ per Br vs. Cl replacement [1]. The target compound's molecular weight of 344.99 g·mol⁻¹ and exact mass of 344.89354 g·mol⁻¹ place it in a favorable range for fragment-based drug discovery where brominated fragments provide both enhanced binding affinity through halogen bonding and favorable logP for membrane permeability . The heavier bromine atoms also facilitate X-ray crystallographic phasing when the building block is incorporated into protein-ligand co-crystals, an advantage over chloro analogs for structure-based drug design .

Lipophilicity ADME Permeability

Commercially Verifiable Purity: 95% Minimum Purity Specification Across Multiple Suppliers

Multiple independent suppliers consistently specify a minimum purity of 95% for 2-Amino-6,8-dibromoquinoline-3-carboxamide, with analytical verification by NMR, HPLC, or GC . Bidepharm provides batch-specific QC data including NMR, HPLC, and GC reports for this compound . In contrast, some mono-bromo or non-halogenated 2-aminoquinoline-3-carboxamide derivatives are available only at lower purities (<90%) or as crude reaction mixtures requiring further purification. The availability of this compound at ≥95% purity reduces the need for in-house purification before use in sensitive cross-coupling or biological assays, directly reducing procurement and labor costs.

Quality control Reproducibility Procurement specification

6,8-Dibromo Substitution Enables Anticancer Activity Not Observed in Non-Brominated 2-Aminoquinoline-3-carboxamides

While the specific target compound has not been directly tested as a final bioactive molecule, 6,8-dibromoquinoline derivatives have demonstrated significant anticancer activity in head-to-head comparisons with non-brominated analogs. In a study by Ökten et al., 6,8-dibromo-1,2,3,4-tetrahydroquinoline (compound 2) and 6,8-dimethoxyquinoline (compound 6) showed significant anticancer activity against HeLa (cervical), HT29 (colon), and C6 (glioma) tumor cell lines [1]. In contrast, the non-brominated parent quinoline derivatives showed substantially lower or negligible activity [1]. Furthermore, the 2-aminoquinoline-3-carboxamide scaffold itself has validated anti-glioblastoma activity, with compound 6a (a 2-aminoquinoline-3-carboxamide derivative) displaying G2/M cell cycle arrest and apoptosis in U87 MG cells and low cytotoxicity to normal human cell lines [2]. The combination of the bioactive 2-aminoquinoline-3-carboxamide core with the anticancer-validated 6,8-dibromo substitution pattern creates a uniquely privileged scaffold for anticancer drug discovery.

Anticancer Cytotoxicity Quinoline SAR

High-Impact Application Scenarios for 2-Amino-6,8-dibromoquinoline-3-carboxamide in Research and Industrial Settings


Sequential Pd-Catalyzed Cross-Coupling Library Synthesis

The two distinct aryl bromide sites at C-6 and C-8 enable iterative Suzuki-Miyaura or Sonogashira coupling sequences, allowing the construction of 6,8-diaryl or 6,8-dialkynyl quinoline libraries for SAR exploration. This approach has been validated on structurally related 6,8-dibromoquinoline scaffolds to produce bis(arylethenyl) derivatives in high purity [1]. Researchers procuring this building block can leverage the differential reactivity of the two C-Br bonds to install diverse substituents regioselectively, a synthetic advantage not offered by mono-bromo or non-halogenated 2-aminoquinoline-3-carboxamides.

Fragment-Based Drug Discovery (FBDD) and X-ray Crystallography

The molecular weight (344.99 g·mol⁻¹) and calculated logP (~2.5) place this compound within the 'rule-of-three' fragment space, while the two bromine atoms provide anomalous scattering for X-ray crystallographic phasing . The carboxamide moiety contributes critical hydrogen-bonding interactions with target proteins, as demonstrated by the 2-aminoquinoline-3-carboxamide series showing activity against glioblastoma cell lines [2]. This combination of favorable fragment properties and crystallographic utility makes the compound a strategic procurement choice for structure-guided drug design campaigns.

Anticancer Lead Generation via Privileged Scaffold Hybridization

The 6,8-dibromoquinoline scaffold has demonstrated anticancer activity against HeLa, HT29, and C6 cell lines, while the 2-aminoquinoline-3-carboxamide core has independently shown anti-glioblastoma activity through G2/M cell cycle arrest and apoptosis induction in U87 MG cells [2][3]. By combining both structural features in a single building block, researchers can explore hybrid pharmacophores for enhanced potency against resistant cancer phenotypes, with the bromine atoms also serving as synthetic handles for late-stage diversification.

High-Purity Starting Material for Sensitive Biological Assays

With a guaranteed minimum purity of 95% and available batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm and Leyan , this compound minimizes the risk of impurity-driven false positives in cell-based assays. The high purity specification reduces the need for pre-assay purification, saving time and cost in high-throughput screening campaigns where reproducibility and compound integrity are critical.

Quote Request

Request a Quote for 2-Amino-6,8-dibromoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.